1-[(3-Chloropropyl)thio]-4-fluorobenzene
Description
1-[(3-Chloropropyl)thio]-4-fluorobenzene (CAS No. 64747-82-6) is a fluorinated aromatic compound with a chloropropylthio (-S-(CH₂)₃Cl) substituent. Its molecular formula is C₉H₁₀ClF, and it has a molecular weight of 172.63 g/mol . The compound is classified as a biochemical intermediate, often utilized in pharmaceutical and organic synthesis due to its reactive thioether group and halogenated alkyl chain. Its structure combines the electron-withdrawing fluorine atom on the benzene ring with a nucleophilic sulfur atom, making it a versatile building block for further functionalization .
Properties
CAS No. |
5322-56-5 |
|---|---|
Molecular Formula |
C9H10ClFS |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
1-(3-chloropropylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClFS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChI Key |
QPOBUEZOYAQIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether vs. Ether Derivatives
1-(3-Chloropropoxy)-4-fluorobenzene
- CAS No.: 1716-42-3
- Formula : C₉H₁₀ClFO
- Molecular Weight : 188.63 g/mol
- Key Difference : Replaces the sulfur atom in the thioether group with oxygen, forming an ether linkage.
- Properties : Ethers are generally less nucleophilic than thioethers due to oxygen’s lower polarizability. This reduces reactivity in substitution reactions but enhances stability under oxidative conditions .
1-[(3-Chloropropyl)thio]-4-methoxybenzene
- Formula : C₁₀H₁₃ClOS
- Molecular Weight : 216.73 g/mol
- Key Difference : Substitutes the fluorine atom with a methoxy (-OCH₃) group.
- Properties : The methoxy group is electron-donating, increasing electron density on the benzene ring, which may alter reaction kinetics in electrophilic aromatic substitution compared to the electron-withdrawing fluorine .
Halogen and Alkyl Chain Variants
1-(1-Bromoethyl)-4-fluorobenzene
- CAS No.: 65130-46-3
- Formula : C₈H₈BrF
- Molecular Weight : 203.05 g/mol
- Key Difference : Features a bromoethyl group instead of chloropropylthio.
- Properties : Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitutions. The shorter ethyl chain reduces steric hindrance compared to the propyl group .
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
- CAS No.: 1204295-86-2
- Formula : C₁₀H₈F₃
- Molecular Weight : 186.17 g/mol
- Key Difference : Incorporates a cyclopropane ring with difluoromethyl substitution.
- Properties : The strained cyclopropane ring and fluorinated methyl group increase electrophilicity, making this compound suitable for cycloaddition or cross-coupling reactions .
Piperazine and Pyrrolidine Derivatives
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride
- CAS No.: 52605-52-4
- Formula : C₁₃H₁₈Cl₂N₂·HCl
- Molecular Weight : 309 g/mol
- Key Difference : Contains a piperazine ring with dual chloro substituents.
- Properties : The piperazine moiety introduces basicity and hydrogen-bonding capability, often exploited in drug design for receptor targeting .
1-(3-Chloropropyl)-Pyrrolidine Hydrochloride
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling/Melting Point* | Reactivity Profile |
|---|---|---|---|---|---|
| 1-[(3-Chloropropyl)thio]-4-fluorobenzene | 64747-82-6 | C₉H₁₀ClF | 172.63 | Not reported | High (thioether nucleophilicity) |
| 1-(3-Chloropropoxy)-4-fluorobenzene | 1716-42-3 | C₉H₁₀ClFO | 188.63 | Not reported | Moderate (ether stability) |
| 1-(1-Bromoethyl)-4-fluorobenzene | 65130-46-3 | C₈H₈BrF | 203.05 | Not reported | Very high (Br leaving group) |
| 1-[(3-Chloropropyl)thio]-4-methoxybenzene | - | C₁₀H₁₃ClOS | 216.73 | Not reported | Moderate (methoxy electron donation) |
*Note: Thermal data (e.g., TGA) from suggests chloropropylthio compounds undergo decomposition above 200°C, consistent with alkyl halide behavior .
Reactivity Insights:
- Thioethers vs. Ethers : The sulfur atom in this compound facilitates nucleophilic substitution (e.g., alkylation) and oxidation reactions more readily than its ether analog .
- Halogen Effects : Bromine in 1-(1-bromoethyl)-4-fluorobenzene enhances leaving-group ability, whereas chlorine in the target compound offers a balance between reactivity and stability .
- Fluorination Impact : Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions on the benzene ring, contrasting with methoxy’s electron-donating effects .
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